Cyclopentanecarboxylic acid, 3-[[(2-aminophenyl)amino]carbonyl]-1,2,2-trimethyl-
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Overview
Description
3-[(2-AMINOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoaniline group, a carbonyl group, and a cyclopentane ring with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-AMINOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-AMINOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-AMINOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminoaniline derivatives and cyclopentane carboxylic acids. Examples include:
- 2-[(4-AMINOANILINO)CARBONYL]BENZOIC ACID
- 2-((4-(AMINOCARBONYL)ANILINO)CARBONYL)BENZOIC ACID .
Uniqueness
What sets 3-[(2-AMINOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID apart is its unique combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H22N2O3 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
3-[(2-aminophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H22N2O3/c1-15(2)10(8-9-16(15,3)14(20)21)13(19)18-12-7-5-4-6-11(12)17/h4-7,10H,8-9,17H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
ZYNIPUCPFRRREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2N)C |
Origin of Product |
United States |
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